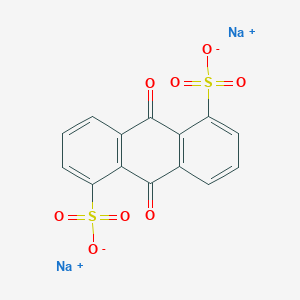

Anthraquinone-1,5-disulfonic Acid Disodium Salt

Description

The exact mass of the compound 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;9,10-dioxoanthracene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSSMJNCWWTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061214 | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green crystalline powder; [TCI America MSDS] | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-35-0 | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Anthraquinone-1,5-disulfonic acid disodium salt: Chemical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Anthraquinone-1,5-disulfonic acid disodium salt. It includes detailed experimental protocols for property determination and explores the potential biological significance of related anthraquinone compounds, offering valuable insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a stable organic compound.[1] It presents as a white to light yellow or light orange powder or crystal.[2] The compound is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [2][3][4][5][6] |

| Molecular Weight | 412.29 g/mol | [2][3][5][6] |

| CAS Number | 853-35-0 | [1][2][4][6][7] |

| Melting Point | >300°C | [1][3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [2][5] |

| Purity | >95.0% (HPLC) to >98% | [2][4][5][7] |

| Solubility | Soluble in water, ethanol, acetic acid, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Slightly soluble in acetone. | [7] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of anthraquinone derivatives and is suitable for determining the purity of this compound.

Instrumentation:

-

HPLC system with a photodiode-array (PDA) detector and autosampler.

-

Reversed-phase C18 analytical column (e.g., 5 µm particle size, 25 cm × 4.6 mm internal diameter).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate buffer (0.02 M)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:20:10 (v/v/v) mixture of acetonitrile, 0.02 M ammonium acetate buffer with 0.8% TFA (pH adjusted to 2.5), and methanol.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.2 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.

Melting Point Determination

This protocol describes the determination of the melting point of a high-melting-point organic solid using a standard melting point apparatus.

Instrumentation:

-

Melting point apparatus with a heating block and a viewfinder.

-

Glass capillary tubes (one end sealed).

Procedure:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.[1]

-

-

Measurement:

-

As the expected melting point is high (>300°C), set the apparatus to heat at a rapid rate initially to approach the expected melting range.[9]

-

When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to about 1-2°C per minute to ensure thermal equilibrium.[1][2]

-

Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on closely related anthraquinone disulfonates provides valuable insights into their potential therapeutic effects.

A study on Anthraquinone-2,6-disulfonic acid , an isomer of the title compound, has demonstrated its potential as a disease-modifying drug for osteoarthritis.[10] The study revealed that this compound inhibits the activity of cathepsin B and reduces the release of proteoglycans from cartilage stimulated by interleukin-1β (IL-1β) in vitro.[10] In an in vivo rabbit model of osteoarthritis, oral administration of anthraquinone-2,6-disulfonic acid led to a reduction in cartilage degeneration.[10] This suggests a potential role for disulfonated anthraquinones in modulating inflammatory and degenerative pathways in joint diseases.

The proposed mechanism of action for the related Anthraquinone-2,6-disulfonic acid is visualized in the signaling pathway diagram below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. biocrick.com [biocrick.com]

- 5. This compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. aquaterra.hu [aquaterra.hu]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Properties of Anthraquinone-1,5-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Anthraquinone-1,5-disulfonic acid disodium salt, a compound of interest in various scientific and industrial applications. This document details its ultraviolet-visible (UV-Vis) absorption characteristics and discusses its fluorescence properties based on available literature for related compounds. It also includes detailed experimental protocols for spectral analysis and a workflow diagram for the determination of these properties.

Core Spectral Properties

This compound (CAS: 853-35-0), with the molecular formula C₁₄H₆Na₂O₈S₂, possesses a chromophoric anthraquinone core. Its spectral properties are primarily governed by the π → π* and n → π* electronic transitions within this conjugated system. The sulfonate groups, while enhancing aqueous solubility, also influence the electronic distribution and thus the spectral characteristics of the molecule.

UV-Vis Absorption Properties

The UV-Vis absorption spectrum of this compound in aqueous solution is characterized by multiple absorption bands in the ultraviolet and visible regions. These bands are attributed to the electronic transitions within the anthraquinone moiety.

Table 1: UV-Vis Absorption Data for this compound in Water

| Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| ~260 nm | Estimated based on available spectra | π → π |

| ~330 nm | Estimated based on available spectra | n → π |

Note: The molar absorptivity values are estimations derived from publicly available spectral data and may vary with experimental conditions.

Fluorescence Properties

Experimental Protocols

The following are detailed methodologies for the determination of the spectral properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound (purity >98%)

-

Deionized water (or other suitable solvent)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution with known concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the solutions) and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Record the UV-Vis absorption spectra for each of the prepared working solutions.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = ε × path length).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Deionized water (or other suitable solvent)

-

Spectrofluorometer

-

Quartz cuvettes (4-sided clear)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in deionized water, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate can be used).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 200-500 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

-

Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum.

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate, Φ = 0.54) with a similar absorbance at the same excitation wavelength as the sample.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Measure the absorbance of both solutions at the excitation wavelength.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments to determine the spectral properties of this compound.

Caption: Workflow for spectral analysis.

Anthraquinone-1,5-disulfonic acid disodium salt molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Anthraquinone-1,5-disulfonic acid disodium salt. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Compound Information

This compound is an organic compound characterized by a central anthraquinone core with two sulfonate groups at the 1 and 5 positions, present as a disodium salt. Its chemical structure imparts specific physical and chemical properties that make it a subject of interest in various scientific fields.

Molecular Structure

The fundamental structure consists of a tricyclic aromatic system, 9,10-anthracenedione, substituted with two sulfonic acid groups. The presence of the sulfonate groups significantly increases the water solubility of the otherwise hydrophobic anthraquinone core.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2] |

| Molecular Weight | 412.29 g/mol | [1][2] |

| CAS Number | 853-35-0 | [3][4] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water. | [6] |

| Purity (typical) | >95.0% (HPLC) | [1] |

Experimental Protocols

Synthesis of Anthraquinone-1,5-disulfonic acid

The synthesis of Anthraquinone-1,5-disulfonic acid is typically achieved through the sulfonation of anthraquinone. The 1,5-isomer is specifically obtained when the reaction is carried out in the presence of a mercury catalyst.

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (oleum)

-

Mercury(II) sulfate (catalyst)

-

Sodium chloride

General Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with fuming sulfuric acid.

-

Catalyst Addition: A catalytic amount of mercury(II) sulfate is added to the oleum.

-

Anthraquinone Addition: Anthraquinone is gradually added to the stirred oleum-catalyst mixture, maintaining the temperature within a specified range.

-

Sulfonation: The reaction mixture is heated to promote disulfonation. The precise temperature and reaction time are critical for maximizing the yield of the desired 1,5-isomer.

-

Precipitation: Upon completion, the reaction mixture is carefully diluted with water or a dilute sulfuric acid solution to precipitate the sulfonic acid derivative.

-

Isolation of the Disodium Salt: The precipitated acid is collected by filtration. To obtain the disodium salt, the acid is dissolved in hot water and neutralized with a sodium salt, such as sodium chloride or sodium hydroxide, leading to the precipitation of the less soluble this compound.

-

Purification: The crude product can be further purified by recrystallization from hot water.[7]

Caption: Generalized workflow for the synthesis of this compound.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules and dyes. While its direct application as a therapeutic agent is not extensively documented, the anthraquinone scaffold is a well-established pharmacophore in drug discovery, particularly in the development of anticancer agents.[8]

The sulfonic acid groups, by imparting high water solubility, can be utilized to modify the pharmacokinetic properties of parent compounds. This is a critical aspect of drug design, where solubility can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Currently, the primary applications of this compound in research include its use as an intermediate in organic synthesis and as a component in electrochemical systems.[9] Further research is required to fully elucidate its potential in biological systems and as a tool in drug development. At present, there is limited public information available to construct a detailed signaling pathway directly involving this specific compound. The broader class of anthraquinones is known to interact with DNA and topoisomerase II, which are key targets in cancer therapy.[8] However, it is important to note that these interactions are not specifically documented for the 1,5-disulfonic acid derivative.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes and physicochemical properties. Its high water solubility and reactive nature make it a useful intermediate in chemical synthesis. While the core anthraquinone structure is of significant interest in drug development, the specific biological activities and mechanisms of action for the 1,5-disulfonic acid disodium salt remain an area for future investigation. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. alkalisci.com [alkalisci.com]

- 5. This compound CAS#: 853-35-0 [amp.chemicalbook.com]

- 6. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]

- 7. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. US1420198A - Purification of anthraquinone - Google Patents [patents.google.com]

Technical Guide: Solubility of Anthraquinone-1,5-disulfonic Acid Disodium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anthraquinone-1,5-disulfonic acid disodium salt in various organic solvents. Due to the limited availability of precise quantitative public data, this document outlines qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to support research, development, and formulation activities involving this compound.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications, including drug development. For a salt of a sulfonic acid, such as this compound, solubility is governed by the interplay of its ionic nature and the polarity of the solvent. Generally, ionic compounds exhibit higher solubility in polar solvents where the solvent molecules can effectively solvate the dissociated ions.

Qualitative Solubility Profile

This compound is a salt of a strong acid, which typically confers some degree of solubility in polar solvents. However, the large, nonpolar anthraquinone core can influence its solubility in organic media.

Based on available literature, there is some conflicting qualitative information. One source suggests that the compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. Conversely, a general principle in chemistry suggests that salts of organic compounds may not be highly soluble in non-polar or moderately polar organic solvents. This discrepancy underscores the necessity for empirical determination of solubility for specific applications.

Quantitative Solubility Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., in g/100 mL or molarity) for the solubility of this compound in a comprehensive range of organic solvents. The following table is provided as a template to be populated with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | Data to be determined | Data to be determined |

| Methanol | CH₃OH | 32.7 | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 24.5 | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | 20.7 | 25 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | 37.5 | 25 | Data to be determined | Data to be determined |

| Isopropanol | C₃H₈O | 19.9 | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | Data to be determined | Data to be determined |

| Chloroform | CHCl₃ | 4.8 | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the equilibrium saturation method coupled with UV-Vis spectrophotometry.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in the chosen organic solvent in a volumetric flask.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent in which the standards are prepared should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of each organic solvent in a series of scintillation vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the respective organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Relevance in Drug Development: A Signaling Pathway Context

Anthraquinone derivatives are of significant interest in drug development, particularly in oncology. Some anthraquinones have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Understanding the solubility of this compound is crucial for designing effective delivery systems to study and potentially exploit such mechanisms.

The diagram below illustrates the simplified signaling pathway where an anthraquinone derivative induces apoptosis via ROS and JNK activation.

References

In-Depth Technical Guide: Synthesis and Purification of Anthraquinone-1,5-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of anthraquinone-1,5-disulfonic acid disodium salt, a key intermediate in the manufacturing of various dyes and a compound of interest in contemporary research fields, including its application in aqueous organic redox flow batteries.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.

Synthesis of this compound

The primary method for the synthesis of anthraquinone-1,5-disulfonic acid is the direct sulfonation of anthraquinone. The presence of a mercury catalyst is crucial for directing the sulfonation to the alpha positions (1 and 5) of the anthraquinone core. Without this catalyst, sulfonation predominantly occurs at the beta positions (2, 6, and 7).[2] The reaction typically produces a mixture of the 1,5- and 1,8-disulfonic acid isomers, which then require separation.

Core Reaction Parameters

A summary of the key parameters for the sulfonation of anthraquinone to yield the 1,5- and 1,8-disulfonic acid mixture is presented in the table below.

| Parameter | Value/Condition | Source |

| Starting Material | Anthraquinone (99% purity) | US1963383A |

| Sulfonating Agent | 26% Oleum (fuming sulfuric acid) | US1963383A |

| Catalyst | Mercurous sulfate | US1963383A |

| Additives | Anhydrous sodium sulfate | US1963383A |

| Reaction Temperature | 120-125 °C | US1963383A |

| Reaction Time | 1-2 hours (until a test portion is water-soluble) | US1963383A |

| Work-up | Precipitation in aqueous sodium chloride solution | US1963383A |

Detailed Experimental Protocol: Disulfonation of Anthraquinone

This protocol is adapted from a patented method for producing a mixture of 1,5- and 1,8-anthraquinone-disulfonic acid sodium salts.

Materials:

-

Anthraquinone (99% pure): 100 parts by weight

-

26% Oleum: 350 parts by weight

-

Mercurous sulfate: 2 parts by weight

-

Anhydrous sodium sulfate: 35 parts by weight

-

Aqueous sodium chloride solution (22° Bé): 1450 parts by weight

-

Seed crystals of mixed sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acid (from a previous batch)

Procedure:

-

In a suitable reaction vessel equipped with an agitator and heating/cooling capabilities, charge the 26% oleum.

-

Add the mercurous sulfate and anhydrous sodium sulfate to the oleum with stirring until the sodium sulfate is substantially dissolved.

-

With continued stirring, add the anthraquinone to the mixture.

-

Heat the reaction mixture to 120-125 °C and maintain this temperature for approximately 1 to 2 hours.

-

Introduce seed crystals of the mixed sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acid.

-

Continue heating at 120-125 °C until a small test portion of the reaction mixture is completely soluble in water, indicating the completion of the sulfonation.

-

Cool the reaction mixture to 25 °C.

-

Slowly and cautiously add the cooled reaction mixture to the aqueous sodium chloride solution, maintaining the temperature at or below 25 °C.

-

Allow the mixture to stand at this temperature with occasional agitation to ensure complete precipitation of the product.

-

Filter the precipitate and wash it with a salt solution until the washings are acid-free.

-

The resulting product is a mixture of the sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acids.

Purification of this compound

The primary challenge in the purification of this compound is the separation of the desired 1,5-isomer from the co-produced 1,8-isomer. This separation can be achieved by leveraging differences in their solubility in a sulfuric acid medium.[3]

Purification Parameters

| Parameter | Condition | Source |

| Separation Medium | Sulfuric acid | [3] |

| Purification Method | Fractional Crystallization / Selective Precipitation | Implied from[3] |

| Final Purification | Recrystallization from hot water |

Detailed Experimental Protocol: Isomer Separation and Recrystallization

A detailed, publicly available protocol for the separation of the 1,5- and 1,8-disulfonic acid isomers in a sulfuric acid medium is not readily found in the searched literature. However, the principle relies on the differential solubility of the two isomers in sulfuric acid at specific concentrations and temperatures. The general approach would involve:

-

Selective Precipitation in Sulfuric Acid: The mixture of the disulfonic acids (as obtained from the synthesis) is dissolved in a sulfuric acid solution of a specific concentration. By carefully adjusting the temperature and/or the acid concentration, one of the isomers can be selectively precipitated while the other remains in solution. This process may require optimization of the sulfuric acid concentration and temperature to achieve efficient separation.

-

Isolation of the 1,5-Isomer: The precipitated isomer is collected by filtration and washed with a sulfuric acid solution of the same concentration used for precipitation.

-

Conversion to the Disodium Salt: The isolated 1,5-disulfonic acid is then neutralized with a sodium base (e.g., sodium hydroxide or sodium carbonate) to form the disodium salt.

-

Recrystallization: The crude disodium salt is further purified by recrystallization from hot water. The product is dissolved in a minimal amount of hot water, and upon cooling, the purified this compound crystallizes. The crystals are then collected by filtration, washed with cold water, and dried.

Quantitative Data

The following table summarizes the available quantitative data for this compound. A specific yield for the synthesis of the pure 1,5-isomer is not consistently reported in the literature and is highly dependent on the efficiency of the isomer separation process.

| Data Point | Value | Source |

| Purity (Commercial) | >95.0% (HPLC) | [4] |

| Purity (Commercial) | >98.0% | |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | |

| Molecular Weight | 412.3 g/mol |

Process Diagrams

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for the production of a mixture of anthraquinone-1,5- and 1,8-disulfonic acid sodium salts.

Caption: Purification workflow for the isolation of pure this compound.

References

The Electrochemical Landscape of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a highly soluble and electrochemically active organic compound that has garnered significant interest in diverse scientific fields, from energy storage to analytical chemistry. Its reversible redox behavior, coupled with its stability in aqueous solutions, makes it a valuable model compound for studying electron transfer processes. This technical guide provides a comprehensive overview of the electrochemical properties of AQDS, detailing its redox behavior, summarizing key quantitative data, and providing standardized experimental protocols for its characterization.

Core Electrochemical Behavior

The electrochemical activity of AQDS is centered on the reversible two-electron, two-proton reduction and oxidation of its anthraquinone core. In aqueous media, AQDS undergoes a transformation to its hydroquinone form (H₂AQDS) upon reduction, a process that is highly dependent on the pH of the electrolyte. This redox couple can be represented by the following generalized reaction:

AQDS + 2e⁻ + 2H⁺ ⇌ H₂AQDS

The formal potential of this redox reaction is a key parameter and exhibits a linear dependence on pH in acidic and neutral solutions, consistent with the Nernst equation for a proton-coupled electron transfer process.

Quantitative Electrochemical Data

The following tables summarize key quantitative data for the electrochemical behavior of AQDS, compiled from various studies. These values are crucial for designing and interpreting experiments involving this compound.

| Parameter | Value | Conditions | Reference Electrode | Citation |

| Formal Potential (E°') | -0.520 V | pH 7.0 | SCE | [1] |

| ~0.220 V | 1 M H₂SO₄ | NHE | [2] | |

| ~0.02 V | 1 M H₂SO₄ | Ag/AgCl | [3] | |

| Diffusion Coefficient (D) | 3.8 x 10⁻⁶ cm²/s | 1 M H₂SO₄ | - | [4] |

| 5.18 x 10⁻⁶ cm²/s | pH 12.6 (0.1 M NaOH, 0.1 M KCl) | SCE | [5] | |

| Electron Transfer Rate Constant (k⁰) | 7.2 x 10⁻³ cm/s | 1 M H₂SO₄ | - | [4] |

Table 1: Key Electrochemical Parameters for AQDS

| pH | Formal Potential (E°') vs. SCE | Citation |

| 1 | - | [6] |

| 4 | - | [6] |

| 7 | -0.520 V | [1] |

| 9 | - | [6] |

| 11 | - | [6] |

| 13 | - | [6] |

Table 2: Influence of pH on the Formal Potential of AQDS (Note: Specific values at all pH points were not consistently available across the literature; the trend shows a negative shift with increasing pH.[6])

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable electrochemical data. The following sections outline the methodologies for key experiments used to characterize AQDS.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the redox behavior of AQDS.

Objective: To determine the redox potentials and assess the reversibility of the AQDS/H₂AQDS couple.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

-

Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire or graphite rod)

-

-

AQDS solution (e.g., 1-25 mM)

-

Supporting electrolyte (e.g., 1 M H₂SO₄, or a buffered solution of desired pH)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol to remove any residual polishing material.

-

Electrolyte Preparation: Prepare a solution of the desired concentration of AQDS in the chosen supporting electrolyte.

-

Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deaerated AQDS solution. Ensure the reference electrode tip is placed close to the working electrode surface.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan through the expected redox peaks of AQDS (e.g., from a potential where no reaction occurs, through the reduction peak, and then reversing the scan to observe the oxidation peak).

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Data Analysis:

-

Determine the cathodic (Epc) and anodic (Epa) peak potentials.

-

Calculate the formal potential (E°') as (Epa + Epc) / 2.

-

Evaluate the peak separation (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical value is approximately 29.5 mV at 25°C.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates a chemically reversible system.

-

Determination of Diffusion Coefficient

The diffusion coefficient can be determined from cyclic voltammetry data at various scan rates using the Randles-Sevcik equation for a reversible system.

Objective: To quantify the rate of diffusion of AQDS to the electrode surface.

Procedure:

-

Perform cyclic voltammetry as described above at a series of different scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

-

For each scan rate (ν), measure the cathodic peak current (Ipc).

-

Plot Ipc versus the square root of the scan rate (ν¹/²).

-

The plot should be linear for a diffusion-controlled process.

-

The diffusion coefficient (D) can be calculated from the slope of the line using the Randles-Sevcik equation:

-

Ipc = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

-

Where:

-

n = number of electrons transferred (2 for AQDS)

-

A = electrode area (cm²)

-

D = diffusion coefficient (cm²/s)

-

C = concentration of AQDS (mol/cm³)

-

ν = scan rate (V/s)

-

-

Visualizing Electrochemical Processes

Diagrams are invaluable for conceptualizing the intricate steps in electrochemical analysis and the underlying reaction mechanisms.

Caption: Redox mechanism of AQDS showing the two-step electron transfer.

Caption: Workflow for the electrochemical characterization of AQDS.

Relevance to Drug Development

While AQDS itself is not a therapeutic agent, its well-defined electrochemical properties make it a valuable tool in drug development research. Its use as a redox mediator can facilitate the study of electron transfer processes in biological systems, which are central to the mechanism of action of many drugs. Furthermore, understanding the electrochemical behavior of quinone-containing compounds is crucial, as this moiety is present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The methodologies outlined in this guide can be adapted to characterize the electrochemical behavior of novel drug candidates containing similar redox-active functional groups.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding its core electrochemical behavior and employing standardized experimental protocols, the scientific community can continue to leverage the unique properties of this versatile molecule in a wide array of applications.

References

- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Anthraquinone-1,5-disulfonic acid disodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of the quantum yield is crucial for characterizing fluorescent compounds used in various applications, including drug development, where fluorescence-based assays are common.

Quantitative Data for Reference Standards

The determination of the fluorescence quantum yield of a sample is often performed using a comparative method, which relies on a reference standard with a well-characterized quantum yield. The selection of an appropriate standard is critical and should be based on the spectral properties of the compound under investigation. The reference standard should absorb and emit in a similar wavelength range as the sample. Given that anthraquinone derivatives often absorb in the UV-Vis region, several common standards could be suitable.

Below is a table of potential reference standards with their known quantum yields in specific solvents.

| Reference Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |

| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 |

| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |

| 9,10-Diphenylanthracene | Cyclohexane | 373 | 409 | 0.90 |

Note: The optimal reference standard for Anthraquinone-1,5-disulfonic acid disodium salt would depend on its specific absorption and emission maxima, which should be determined experimentally.

Experimental Protocol: Relative Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield of this compound. This method involves comparing the integrated fluorescence intensity of the sample to that of a known reference standard.[1][2]

3.1. Materials and Instrumentation

-

This compound (CAS 853-35-0)

-

Reference Standard (e.g., Quinine Sulfate)

-

Solvent (e.g., Ultrapure water, as the target compound is a disodium salt and likely water-soluble)

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz Cuvettes (1 cm path length)

3.2. Solution Preparation

-

Stock Solutions: Prepare stock solutions of both the this compound and the chosen reference standard in the selected solvent.

-

Working Solutions: Prepare a series of dilutions for both the sample and the reference standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[1] It is crucial to use the same solvent for both the sample and the reference.[1]

3.3. Measurement Procedure

-

Absorbance Spectra: Record the UV-Vis absorbance spectra for all working solutions of the sample and the reference standard. Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.[1]

-

Fluorescence Spectra: Record the fluorescence emission spectra for all working solutions of the sample and the reference standard using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., excitation and emission slit widths).

-

Solvent Blank: Record the fluorescence spectrum of the solvent blank under the same conditions and subtract it from the sample and standard spectra to correct for Raman scattering and other background signals.

3.4. Data Analysis

The fluorescence quantum yield of the sample (Φ_S) can be calculated using the following equation[1][2]:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ_R is the known quantum yield of the reference standard.

-

I_S and I_R are the integrated fluorescence intensities (area under the emission curve) of the sample and the reference, respectively.

-

A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.[1]

For improved accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The slope of these plots can be used in the following equation[2]:

Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly linked to the fluorescence quantum yield of this compound. The quantum yield is an intrinsic photophysical property of the molecule. However, the interaction of the molecule with its environment can influence its quantum yield. The following diagram illustrates the relationship between molecular structure, environmental factors, and the resulting photophysical properties.

Caption: Factors influencing the fluorescence quantum yield.

Conclusion

This technical guide provides a robust framework for the experimental determination of the fluorescence quantum yield of this compound. By following the detailed protocol and considering the factors outlined, researchers in drug development and other scientific fields can accurately characterize this and other fluorescent compounds, enabling their effective use in various applications.

References

Theoretical Framework for the Analysis of Anthraquinone-1,5-disulfonic acid disodium salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of Anthraquinone-1,5-disulfonic acid disodium salt. The content herein is designed to furnish researchers, scientists, and professionals in drug development with a robust framework for computational analysis of this compound, leveraging established theoretical methods for anthraquinone derivatives. While specific experimental data for this particular salt is limited in publicly accessible literature, this guide outlines the methodologies to predict and analyze its electronic, spectroscopic, and redox properties.

Introduction to this compound

This compound is a derivative of anthraquinone, a class of organic compounds with significant interest in various fields, including materials science and medicine. Its chemical structure, characterized by the anthraquinone core with two sulfonate groups at the 1 and 5 positions, suggests unique electronic and chemical properties. The disodium salt form ensures its solubility in aqueous media, making it relevant for biological and electrochemical applications.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2][3] |

| Molecular Weight | 412.29 g/mol | [1][2][3] |

| CAS Number | 853-35-0 | [1][2] |

| Appearance | White to light yellow/orange powder/crystal | [1][2] |

| Purity | >95.0% (HPLC) | [1][2] |

| IUPAC Name | disodium;9,10-dioxoanthracene-1,5-disulfonate | [4][5] |

| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | [4][6] |

| InChI Key | OFASSSMJNCWWTP-UHFFFAOYSA-L | [5] |

Theoretical Background and Computational Approaches

The theoretical investigation of organic molecules like this compound primarily relies on quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective tool. DFT allows for the accurate calculation of molecular properties by modeling the electron density.

Density Functional Theory (DFT)

DFT has become a standard method for studying the electronic structure of molecules.[7] It offers a good balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results. For anthraquinone derivatives, hybrid functionals such as B3LYP and PBE0 have been shown to provide accurate predictions of electronic properties and geometries.[7] Common basis sets include Pople-style basis sets like 6-31G* or 6-311++G(d,p), which provide a good description of electron distribution.

Solvation Models

To accurately model the behavior of this compound in a solvent (e.g., water or an organic solvent), it is essential to incorporate a solvation model. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used for this purpose. These models represent the solvent as a continuous medium with a specific dielectric constant, accounting for the bulk solvent effects on the solute's properties.

Experimental Protocols for Theoretical Studies

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The electronic absorption spectrum of the compound would be recorded in a suitable solvent (e.g., water, DMSO). The wavelength of maximum absorption (λmax) provides a key benchmark for validating theoretical calculations of electronic transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure. While some commercial suppliers confirm that NMR data is consistent with the structure of the target molecule, detailed public data is scarce.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the vibrational modes of the molecule, particularly the characteristic C=O and S=O stretching frequencies. This data is invaluable for validating the calculated vibrational frequencies from DFT.

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is a crucial technique for determining the redox potentials of the molecule. The experiment would be performed in a suitable electrolyte solution to observe the oxidation and reduction peaks, providing insight into the HOMO and LUMO energy levels.

A Representative Computational Workflow

The following section outlines a detailed, step-by-step computational protocol for the theoretical study of this compound using DFT.

Step 1: Molecular Structure Preparation

-

Initial Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

Step 2: Geometry Optimization

-

DFT Functional and Basis Set Selection: Based on literature for similar compounds, the B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimization.

-

Optimization in Gas Phase: The geometry of the most stable conformer is optimized in the gas phase to obtain a preliminary structure.

-

Optimization in Solvent: A subsequent geometry optimization is performed using an implicit solvation model (e.g., PCM with water as the solvent) to account for the solvent environment.

Step 3: Frequency Calculations

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic and Spectroscopic Properties

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO gap is a key indicator of the molecule's electronic stability and reactivity.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum. The calculated λmax values are then compared with experimental data.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, which can be compared to experimental spectra.

Step 5: Redox Potential Prediction

-

Calculation of Redox Potentials: The redox potentials can be estimated from the calculated Gibbs free energies of the neutral and charged species involved in the redox reaction.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on theoretical calculations following the protocol described above. These values are illustrative and would require experimental validation.

Table 1: Calculated Molecular Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -3.0 to -4.0 eV |

| HOMO-LUMO Gap | 3.0 to 4.0 eV |

| Dipole Moment | 8.0 to 12.0 D |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | 330 - 350 nm |

| Major ¹³C NMR Peaks | 180-190 ppm (C=O), 120-140 ppm (aromatic C) |

| Major ¹H NMR Peaks | 7.5 - 8.5 ppm (aromatic H) |

| Key IR Frequencies | ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (S=O stretch) |

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Caption: A typical DFT-based computational workflow.

Caption: The synergistic relationship between theory and experiment.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing established DFT methodologies, researchers can predict and analyze a wide range of molecular properties, from electronic structure to spectroscopic and redox behavior. While experimental validation remains a critical component of any computational study, the protocols and expected data presented here provide a solid foundation for initiating theoretical investigations into this and related anthraquinone derivatives. Such studies are invaluable for understanding the fundamental properties of these molecules and for guiding their application in various scientific and industrial domains.

References

- 1. researchgate.net [researchgate.net]

- 2. electrochemsci.org [electrochemsci.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A density functional theory study on the thermodynamic and dynamic properties of anthraquinone analogue cathode materials for rechargeable lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

Anthraquinone-1,5-disulfonic acid disodium salt CAS 853-35-0 properties

An In-depth Technical Guide to Anthraquinone-1,5-disulfonic acid disodium salt (CAS 853-35-0)

This technical guide provides a comprehensive overview of the physicochemical properties, research applications, experimental protocols, and safety information for this compound, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound characterized by a central anthraquinone core with two sulfonate groups.[1] These sulfonic acid groups enhance its water solubility.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 853-35-0 | |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2] |

| Molecular Weight | 412.29 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | >300°C | [4] |

| Purity | >95.0% (HPLC) to >98.0% | [3][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Storage | Store under inert gas, in a sealed, cool, and dry condition. | [5][7] |

Applications in Research

The primary application of this compound and its isomers is in the field of electrochemistry. Its ability to undergo reversible redox reactions makes it a valuable component in the development of energy storage systems.

-

Redox Flow Batteries (RFBs) : Anthraquinone disulfonic acid isomers are extensively studied as the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[4][8] These batteries are a promising technology for large-scale energy storage.[8] The anthraquinone core provides stable and reversible two-electron redox activity.[9]

-

Redox Mediator : It is also utilized as a redox mediator in various electrochemical systems.[10]

Experimental Protocols

Detailed methodologies for key experiments involving anthraquinone derivatives are provided below. These protocols are synthesized from established research practices in the field.

Preparation of an Aqueous Electrolyte for Redox Flow Battery Studies

This protocol describes the preparation of an acidic electrolyte containing sulfonated anthraquinone derivatives, a common procedure in RFB research.

Materials:

-

Anthraquinone

-

Oleum (fuming sulfuric acid, e.g., 58% SO₃)

-

Boric acid (catalyst)

-

Demineralized water

Procedure:

-

In a suitable reaction flask, combine anthraquinone and a catalytic amount of boric acid.[11]

-

Slowly add oleum to the mixture while stirring.[11]

-

Heat the mixture, for example, to 120°C, and maintain for several hours (e.g., 16 hours) to allow for sulfonation.[11]

-

After the reaction is complete, cool the mixture to a lower temperature (e.g., 100°C).[11]

-

Carefully and slowly add demineralized water to the reaction mixture. Continue stirring for several hours (e.g., 5 hours) to ensure complete dissolution.[11]

-

Filter the resulting solution to remove any unreacted solid anthraquinone.[11]

-

Dilute the filtrate with demineralized water to achieve the desired final concentration of the sulfonated anthraquinone electrolyte.[11]

Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a standard technique to characterize the electrochemical behavior of redox-active species like anthraquinone derivatives.

Instrumentation and Materials:

-

Potentiostat (e.g., Autolab potentiostat)

-

Three-electrode cell:

-

Working Electrode: Glassy carbon disk

-

Reference Electrode: Ag/AgNO₃ (in CH₃CN) or Saturated Calomel Electrode (SCE)

-

Counter/Auxiliary Electrode: Platinum wire

-

-

Electrolyte Solution: 0.1 M supporting electrolyte (e.g., Bu₄NBF₄) in a suitable solvent (e.g., dichloromethane or acetonitrile).[10]

-

This compound (analyte, e.g., 10⁻³ M).[10]

-

Inert gas (e.g., Argon) for de-aeration.[]

Procedure:

-

Prepare the electrolytic solution by dissolving the supporting electrolyte in the chosen solvent.

-

Dissolve the anthraquinone compound in the electrolytic solution to the desired concentration.[10]

-

Purge the solution with an inert gas (e.g., Argon) for a sufficient time (e.g., 1 hour) to remove dissolved oxygen.[]

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Connect the electrodes to the potentiostat.

-

Perform the cyclic voltammetry scan. Set the potential range to cover the expected redox events of the anthraquinone derivative. Typically, two reversible reduction waves are observed for the anthraquinone moiety.[10]

-

Record the voltammogram, which plots current versus potential, to determine key electrochemical parameters like half-wave potentials.[9]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct involvement of This compound in defined biological signaling pathways. The research on the biological activities of anthraquinones is extensive, but often focuses on derivatives with different substitution patterns, such as hydroxyl or amino groups, which are known for activities like anticancer and antibacterial effects.[6]

For illustrative purposes, a known signaling pathway for a different, novel amide anthraquinone derivative is presented below. This compound was shown to induce apoptosis in HCT116 colon cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.[6] It is critical to note that this pathway has not been demonstrated for this compound.

Safety and Toxicology

The available safety data indicates that this compound should be handled with care, following standard laboratory safety protocols.

| Hazard Information | Details | Citations |

| GHS Hazard Statements | H319: Causes serious eye irritation. | [2] |

| H315: Causes skin irritation. | [2] | |

| H335: May cause respiratory irritation. | [2] | |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264: Wash skin thoroughly after handling. | [1] | |

| P280: Wear protective gloves/eye protection/face protection. | [8] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |

First Aid Measures:

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

If ingested: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound (CAS 853-35-0) is a well-characterized compound with significant potential in electrochemical applications, particularly for next-generation energy storage solutions like aqueous organic redox flow batteries. While its physicochemical properties and electrochemical behavior are well-documented, its biological activities and interactions with cellular signaling pathways remain largely unexplored. Future research could investigate its potential in biomedical applications, drawing inspiration from the diverse bioactivities of the broader anthraquinone class of molecules. Researchers and developers should adhere to the provided safety guidelines when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

Physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 9,10-dioxoanthracene-1,5-disulfonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate (CAS No. 853-35-0). The document details the compound's chemical identity, structural information, and key physicochemical characteristics. It includes tabulated quantitative data for easy reference, outlines experimental protocols for purification and analysis, and presents logical workflows for experimental procedures. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research and development.

Chemical Identity and Structure

Disodium 9,10-dioxoanthracene-1,5-disulfonate, also known as Anthraquinone-1,5-disulfonic acid disodium salt, is an organic compound derived from anthraquinone.[1] Its structure consists of a central anthraquinone core with two sulfonate groups attached at the 1 and 5 positions.[1] The presence of the ionic sulfonate groups renders the molecule water-soluble.[1]

IUPAC Name: disodium 9,10-dioxo-9,10-dihydro-1,5-anthracenedisulfonate[2] CAS Number: 853-35-0[2][3][4] Molecular Formula: C₁₄H₆Na₂O₈S₂[3][4] Synonyms: this compound, 1,5-Anthraquinonedisulfonic acid disodium salt, Disodium anthraquinone-1,5-disulfonate.[5][6]

Physical Properties

The physical characteristics of disodium 9,10-dioxoanthracene-1,5-disulfonate are summarized below. The compound is typically a crystalline solid, with its color ranging from white to light yellow or orange.[3][6] A hydrated form also exists.[7]

| Property | Value | Reference |

| Molecular Weight | 412.3 g/mol | [4][5] |

| Appearance | White to light yellow to light orange powder/crystal | [3][6] |

| Melting Point | >300°C | [6] |

| Solubility | Soluble in Water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8][9] |

Chemical Properties

The chemical behavior of this compound is largely defined by the anthraquinone core and the sodium sulfonate groups. It is generally stable under standard laboratory conditions but should not be mixed with strong oxidizing agents.[6][9] Commercial grades of this chemical are available at high purity levels.[3][4]

| Property | Value/Description | Reference |

| Stability | Stable under recommended storage conditions. | [6][9] |

| Incompatibilities | Strong oxidizing agents. | [9][10] |

| Purity (Typical) | >95.0% (HPLC) or >98% | [2][3][4] |

| Storage | Store in a sealed, cool, and dry container. | [4] |

Experimental Protocols

Detailed experimental methods are crucial for ensuring the reproducibility of research. The following sections outline protocols for the purification and purity assessment of disodium 9,10-dioxoanthracene-1,5-disulfonate.

Purification by Recrystallization

A common method for purifying this compound is recrystallization from water, which effectively separates it from insoluble impurities.[9]

Protocol:

-

Dissolve the crude disodium 9,10-dioxoanthracene-1,5-disulfonate in a minimum amount of hot deionized water.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water.

-

Repeat the recrystallization process for higher purity if necessary.[9]

-

Dry the purified crystals under a vacuum to remove residual water.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds like disodium 9,10-dioxoanthracene-1,5-disulfonate.[3] The following is a representative protocol.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in deionized water at a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Use a flow rate of 1.0 mL/min.

-

Set the UV detection wavelength to the λmax of the compound (typically determined by a UV-Vis scan).

-

Inject 10 µL of the sample solution.

-

-

Gradient Elution:

-

Start with 95% Solvent A and 5% Solvent B.

-

Linearly increase to 95% Solvent B over 20 minutes.

-

Hold at 95% Solvent B for 5 minutes.

-

Return to initial conditions over 1 minute and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

Biological Activity Investigation

While this guide focuses on physicochemical properties, compounds of this class are often screened for biological activity. A generalized workflow for such an investigation is presented below. This process begins with high-throughput in vitro screening and progresses to more complex cellular and in vivo models for promising candidates.

Caption: Generalized workflow for bioactivity screening.

Safety and Handling

Proper safety precautions are essential when handling any chemical. Disodium 9,10-dioxoanthracene-1,5-disulfonate may cause skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[11][12]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[11]

-

First Aid:

Conclusion

Disodium 9,10-dioxoanthracene-1,5-disulfonate is a stable, water-soluble anthraquinone derivative with well-defined physical and chemical properties. Its characteristics make it a useful compound in various chemical synthesis and research applications. The information and protocols provided in this guide offer a technical foundation for scientists and researchers working with this molecule.

References

- 1. CAS 853-67-8: Disodium anthraquinone-2,7-disulfonate [cymitquimica.com]